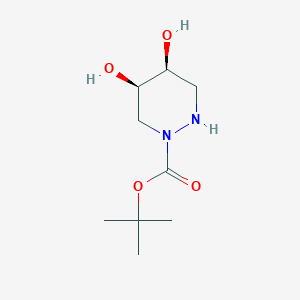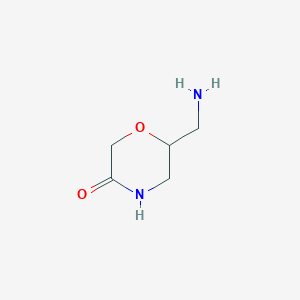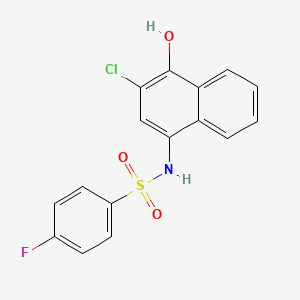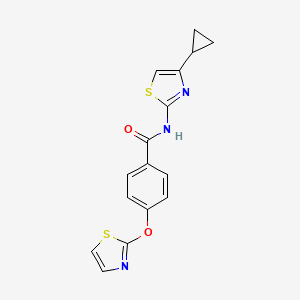![molecular formula C16H12N4S B2372127 6-(p-tolyl)-[1,2,4]triazolo[3,4-a]phthalazine-3(2H)-thione CAS No. 307343-91-5](/img/structure/B2372127.png)
6-(p-tolyl)-[1,2,4]triazolo[3,4-a]phthalazine-3(2H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(p-tolyl)-[1,2,4]triazolo[3,4-a]phthalazine-3(2H)-thione is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of the [1,2,4]triazolo[3,4-a]phthalazine family, which is known for its diverse pharmacological properties.
Mechanism of Action
Target of Action
The primary target of 6-(p-tolyl)-[1,2,4]triazolo[3,4-a]phthalazine-3(2H)-thione is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
This compound interacts with tubulin, inhibiting its polymerization . This interaction disrupts the formation of microtubules, leading to cell cycle arrest at the G2/M phase . The compound also induces apoptosis in a concentration-dependent manner .
Biochemical Pathways
The inhibition of tubulin polymerization affects several biochemical pathways. It disrupts the mitotic spindle formation, leading to cell cycle arrest at the G2/M phase . This disruption can trigger apoptosis, a programmed cell death pathway, leading to the death of the cancer cells .
Result of Action
The result of the action of this compound is the inhibition of cancer cell growth. It has shown significant cell growth inhibitory activity towards HeLa, HT-29, and A549 cells . The compound also exhibits potent selectivity over normal human cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(p-tolyl)-[1,2,4]triazolo[3,4-a]phthalazine-3(2H)-thione typically involves the cyclization of appropriate precursors. One common method starts with the reaction of phthalic anhydride with hydrazine hydrate to form phthalazine. This intermediate is then reacted with p-tolyl hydrazine and carbon disulfide under basic conditions to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(p-tolyl)-[1,2,4]triazolo[3,4-a]phthalazine-3(2H)-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
6-(p-tolyl)-[1,2,4]triazolo[3,4-a]phthalazine-3(2H)-thione has been studied for various scientific research applications:
Comparison with Similar Compounds
Similar Compounds
6-p-tolyl-3-(3,4,5-trimethoxybenzyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Known for its potent anticancer activity.
[1,2,4]triazolo[4,3-a]pyrazine derivatives: Evaluated for their kinase inhibition properties.
Uniqueness
6-(p-tolyl)-[1,2,4]triazolo[3,4-a]phthalazine-3(2H)-thione stands out due to its unique structural features that confer specific biological activities. Its ability to inhibit tubulin polymerization and its potential anticonvulsant properties make it a compound of significant interest in medicinal chemistry.
Properties
IUPAC Name |
6-(4-methylphenyl)-2H-[1,2,4]triazolo[3,4-a]phthalazine-3-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)15-17-18-16(21)20(15)19-14/h2-9H,1H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSJPVIVXBSTFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NNC3=S)C4=CC=CC=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(phenylthio)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2372049.png)


![(4-(1-(2-chloro-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2372052.png)
![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2372055.png)
![tert-Butyl N-{6-oxaspiro[2.5]octan-1-yl}carbamate](/img/structure/B2372056.png)
![(Z)-4-acetyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2372057.png)



![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide](/img/structure/B2372066.png)
![6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2372067.png)
